Cas no 62874-34-4 (1-ethyl-1H-benzimidazol-5-amine hydrochloride)

1-Ethyl-1H-benzimidazol-5-amine hydrochloride is a benzimidazole derivative with applications in pharmaceutical and chemical research. Its structure features an ethyl substitution at the 1-position and an amine group at the 5-position, enhancing its reactivity and potential as an intermediate in heterocyclic synthesis. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules, including potential therapeutic agents. Its well-defined chemical properties and consistent purity make it a reliable choice for synthetic applications. Proper handling under controlled conditions is recommended due to its reactive functional groups.
1-ethyl-1H-benzimidazol-5-amine hydrochloride structure
62874-34-4 structure
Product Name:1-ethyl-1H-benzimidazol-5-amine hydrochloride
CAS No:62874-34-4
MF:C9H11N3
MW:161.203741312027
CID:852896
PubChem ID:1507595
Update Time:2025-11-05

1-ethyl-1H-benzimidazol-5-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-Ethyl-1H-benzo[d]imidazol-5-amine
    • 1-Ethyl-1H-benzoimidazol-5-ylamine
    • 1H-Benzimidazol-5-amine, 1-ethyl-
    • 1-ethyl-1H-benzimidazol-5-amine
    • 1-Ethyl-1H-benzimidazol-5-amine hydrochloride
    • 1-ethylbenzimidazole-5-ylamine
    • AC1LTFQV
    • CTK6F0381
    • SBB005693
    • 1H-Benzimidazol-5-amine,1-ethyl-(9CI)
    • SCHEMBL15532209
    • ALBB-023910
    • AKOS000104844
    • STK734609
    • 5-amino-1-ethylbenzimidazole
    • 1-Ethyl-1H-benzimidazol-5-ylamine, AldrichCPR
    • AS-38947
    • 62874-34-4
    • 1H-benzimidazol-5-amine, 1-ethyl-, hydrochloride
    • 1-ethylbenzimidazol-5-amine
    • DTXSID50363652
    • 1H-Benzoimidazole, 5-amino-1-ethyl-
    • 1-ethyl-1H-benzimidazol-5-amine hydrochloride
    • MDL: MFCD05856573
    • Inchi: 1S/C9H11N3/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2,10H2,1H3
    • InChI Key: JVESLFWSVWNBQV-UHFFFAOYSA-N
    • SMILES: N1(C=NC2C=C(C=CC1=2)N)CC

Computed Properties

  • Exact Mass: 161.09543
  • Monoisotopic Mass: 161.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 352.3±34.0 °C at 760 mmHg
  • PSA: 43.84
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-ethyl-1H-benzimidazol-5-amine hydrochloride Security Information

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Additional information on 1-ethyl-1H-benzimidazol-5-amine hydrochloride

1-Ethyl-1H-Benzimidazol-5-Amine Hydrochloride: A Comprehensive Overview

1-Ethyl-1H-benzimidazol-5-amine hydrochloride (CAS No: 62874-34-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as benzimidazole derivative, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a benzimidazole ring system with an ethyl group attached at the 1-position and an amino group at the 5-position, which contributes to its versatile reactivity and biological activity.

The synthesis of 1-ethyl-1H-benzimidazol-5-amine hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and cyclization processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the production of this compound, ensuring higher yields and better purity. The use of microwave-assisted synthesis has been particularly beneficial, reducing reaction times while maintaining product quality.

One of the most notable aspects of benzimidazole derivatives is their ability to act as scaffolds in drug design. The benzimidazole ring system is known for its stability and ability to form hydrogen bonds, making it an ideal structure for incorporating various functional groups. In the case of 1-ethyl-1H-benzimidazol-5-amine hydrochloride, the amino group at the 5-position plays a crucial role in its biological activity, particularly in interactions with target proteins.

Recent studies have highlighted the potential of benzimidazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate key enzymes involved in these conditions has been extensively investigated. For instance, research published in *Nature Communications* demonstrated that benzimidazole derivatives can inhibit acetylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's disease.

In addition to its pharmacological applications, 1-Ethyl-1H-benzimidazol-5-Amine Hydrochloride has also found use in materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. This property opens up new possibilities for its application in catalysis and sensor technology.

The compound's solubility properties are another area of active research. Understanding the solubility behavior of benzimidazole derivatives is critical for their formulation into drug delivery systems. Recent studies have employed computational methods to predict solubility trends, providing valuable insights into optimizing drug formulations.

Despite its promising applications, the development of benzimidazole derivatives into clinically approved drugs faces several challenges. One major hurdle is achieving selectivity for specific targets while minimizing off-target effects. Researchers are actively exploring strategies such as structure-based drug design and high-throughput screening to address these challenges.

In conclusion, 1-Ethyl-1H-benzimidazol-5-Amine Hydrochloride (CAS No: 62874-34-) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic and computational techniques, continue to drive innovation in both academic and industrial settings.

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